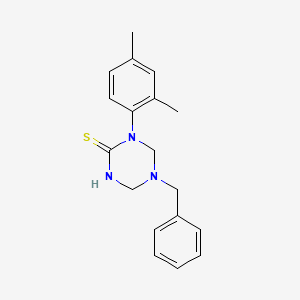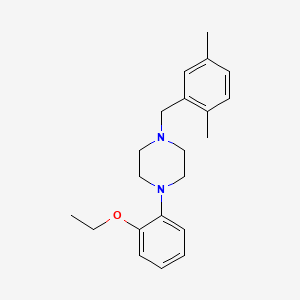![molecular formula C14H21BrN2O2 B5645617 2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol](/img/structure/B5645617.png)
2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol is a chemical compound known for its potential therapeutic applications. This compound belongs to the class of selective dopamine D3 receptor antagonists and has been studied for its effects on the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and emotional processing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The key step involves an aza-Michael addition between diamine and the in situ generated sulfonium salt . Another method involves the amination of 2-bromo-5-formylpyridine with ethylpiperazine, followed by the replacement of bromine with an amine functional group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including cyclization reactions and amination processes, which can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a dehalogenated product.
Scientific Research Applications
2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its effects on dopamine receptors and its potential use in treating addiction and other related disorders.
Medicine: It has shown promise in preclinical studies for reducing drug-seeking behavior and improving motor function in animal models of Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The compound acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the dopamine D3 receptor, it reduces the rewarding effects of drugs of abuse and prevents relapse. This mechanism makes it a potential candidate for the treatment of addiction and other related disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(4-ethylpiperazin-1-yl)ethan-1-one
- 2-(3,4-dimethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole
Uniqueness
2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol is unique due to its high selectivity for the dopamine D3 receptor and its low potential for abuse. This makes it a safer alternative to other drugs of abuse and a promising candidate for the treatment of addiction.
Properties
IUPAC Name |
2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-3-16-4-6-17(7-5-16)10-11-8-12(15)14(18)13(9-11)19-2/h8-9,18H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMRECVMHZMJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-isobutyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5645543.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-diethyl-5-pyrimidinecarboxamide](/img/structure/B5645555.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5645559.png)
![N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5645569.png)
![N-(4-fluorophenyl)-6-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5645574.png)
![(3S*,4S*)-1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-4-methylpiperidine-3,4-diol](/img/structure/B5645585.png)
![1-(4-isopropylphenyl)-N-methyl-5-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5645591.png)
![7-methoxy-3-[5-(methoxymethyl)-2-furoyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5645594.png)
![1-[(3-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5645596.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5645598.png)



![2-methyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5645633.png)
